molecular formula C9H8ClFO2 B1404800 Methyl 5-(chloromethyl)-2-fluorobenzoate CAS No. 1338563-94-2

Methyl 5-(chloromethyl)-2-fluorobenzoate

Cat. No.: B1404800
CAS No.: 1338563-94-2
M. Wt: 202.61 g/mol
InChI Key: UNZSKXNPYBIBCJ-UHFFFAOYSA-N
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Description

Methyl 5-(chloromethyl)-2-fluorobenzoate is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoic acid, featuring a chloromethyl group and a fluorine atom attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Methyl 5-(chloromethyl)-2-fluorobenzoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: It is investigated for its potential as a precursor in the synthesis of drug candidates with anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Safety and Hazards

The safety and hazards associated with “Methyl 5-(chloromethyl)-2-fluorobenzoate” would depend on its specific chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(chloromethyl)-2-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 5-(chloromethyl)-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(chloromethyl)-2-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include methyl-substituted benzoates and other reduced forms.

Comparison with Similar Compounds

    Methyl 5-(bromomethyl)-2-fluorobenzoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 5-(iodomethyl)-2-fluorobenzoate: Contains an iodine atom instead of chlorine.

    Methyl 5-(hydroxymethyl)-2-fluorobenzoate: Features a hydroxymethyl group instead of chloromethyl.

Uniqueness: Methyl 5-(chloromethyl)-2-fluorobenzoate is unique due to the presence of both a chloromethyl and a fluorine atom on the benzene ring. This combination imparts distinct reactivity and physicochemical properties, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

methyl 5-(chloromethyl)-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZSKXNPYBIBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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